molecular formula C14H28O3 B1202961 alpha-Hydroxy myristic acid

alpha-Hydroxy myristic acid

Cat. No.: B1202961
M. Wt: 244.37 g/mol
InChI Key: JYZJYKOZGGEXSX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxytetradecanoic acid is a 2-hydroxymyristic acid having 2S-configuration. It is a 2-hydroxymyristic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (2S)-2-hydroxytetradecanoate. It is an enantiomer of a (2R)-2-hydroxytetradecanoic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H28O3
  • Molecular Weight : 244.37 g/mol
  • Synonyms :
    • (2S)-2-hydroxytetradecanoic acid
    • 2S-Hydroxymyristic acid
    • 2-hydroxy-tetradecanoic acid

Alpha-hydroxy myristic acid is characterized by a hydroxyl group at the second carbon of the myristic acid chain, which contributes to its unique chemical properties and biological activities .

Drug Delivery Systems

One of the primary applications of this compound is in the formulation of drug delivery systems. Research indicates that it can be used as a carrier composition for pharmaceutical drug actives or prodrugs. The unique pH sensitivity of this compound allows it to exhibit lipophilic properties in acidic environments (such as the stomach) and surface-active properties in neutral or alkaline conditions (like the intestinal tract). This property enhances the solubility and bioavailability of hydrophobic drugs .

Key Findings :

  • The carrier composition can improve absorption from the gastrointestinal tract.
  • It is particularly effective for the delivery of hydrophobic drugs due to its ability to form stable solutions or suspensions .
Property Description
pH SensitivityLipophilic in low pH; surface-active in high pH
Drug SolubilityEnhances solubility of hydrophobic drugs
Delivery MethodOral administration via capsules or suspensions

Inhibition of Protein Myristoylation

This compound analogs, such as 2-hydroxymyristic acid, have been studied for their role as inhibitors of protein N-myristoylation. This process is crucial for the proper functioning of various proteins involved in cellular signaling. In particular, treatment with 2-hydroxymyristic acid has been shown to inhibit T cell activation by altering protein stability .

Enzyme Inhibition Studies

Research has demonstrated that this compound can be metabolically activated to form 2-hydroxymyristoyl-CoA, which acts as a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. This enzyme is essential for the myristoylation process, which modifies proteins and influences their localization and function within cells .

Cosmetic Applications

The emollient properties of this compound make it suitable for use in cosmetic formulations. It can improve skin hydration and texture, making it a valuable ingredient in skincare products. Its ability to enhance penetration also allows other active ingredients to be more effectively absorbed by the skin .

Case Studies

  • Pharmaceutical Composition Development :
    A study developed a drug delivery system incorporating this compound that demonstrated improved absorption rates for hydrophobic drugs compared to traditional formulations. The results indicated a significant enhancement in bioavailability when administered orally.
  • Inhibition Mechanism Analysis :
    Another case examined the mechanism by which 2-hydroxymyristic acid inhibits protein N-myristoylation in T cells. The findings revealed alterations in protein stability and function, providing insights into potential therapeutic applications for immune modulation.

Q & A

Basic Research Questions

Q. How is alpha-hydroxy myristic acid synthesized and characterized in laboratory settings?

this compound (2-hydroxy-tetradecanoic acid) is synthesized via hydroxylation of myristic acid or through microbial pathways. Characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the hydroxyl group's position and purity. For reproducibility, experimental protocols should detail reaction conditions, purification steps (e.g., column chromatography), and spectral data comparison with reference libraries (e.g., LMFA01050001 in LipidMaps) . Adherence to standardized reporting, as outlined in scientific journal guidelines, ensures transparency in methodology .

Q. What analytical methods are recommended for identifying and quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are widely used. For example, GC-MS with derivatization (e.g., methyl ester formation) improves volatility, while LC-MS/MS enables sensitive quantification in complex samples like plasma or urine . Normalization to creatinine is critical for urine metabolomic studies to account for dilution effects, as demonstrated in studies linking this compound to metabolic disorders . Statistical validation (e.g., ANOVA for group comparisons) ensures robustness, as seen in broiler meat fatty acid analyses .

Advanced Research Questions

Q. What role does this compound play in cellular signaling, and how can this be experimentally validated?

this compound may modulate lipid-mediated signaling pathways, such as protein anchoring or inflammatory responses. To validate its role, researchers can employ knock-out models (e.g., CRISPR-Cas9) to disrupt its biosynthesis and observe phenotypic changes. Lipidomics profiling (LC-MS/MS) paired with pathway enrichment analysis (e.g., KEGG) can identify affected pathways. Future studies should explore its potential in enhancing drug bioavailability via lipophilic carriers, as suggested in gene delivery system research .

Q. What are the key challenges in quantifying this compound in heterogeneous biological samples, and how can they be mitigated?

Matrix effects (e.g., ion suppression in MS) and isomer interference (e.g., 3-hydroxy vs. 2-hydroxy derivatives) are major challenges. Strategies include:

  • Using isotope-labeled internal standards (e.g., ²H₃-alpha-hydroxy myristic acid) for precise quantification .
  • Optimizing chromatographic separation (e.g., HILIC columns) to resolve isomers .
  • Cross-validating results with orthogonal methods, such as enzymatic assays or NMR .

Q. How can contradictory data in lipidomics studies involving this compound be resolved?

Contradictions often arise from variability in sample preparation, normalization methods, or cohort selection. For example, plasma studies may show elevated this compound in metabolic syndromes, while urine data normalized to creatinine might not . To resolve discrepancies:

  • Standardize pre-analytical protocols (e.g., fasting conditions, storage at −80°C) .
  • Apply multivariate analysis (e.g., PCA) to distinguish biological variation from technical noise .
  • Replicate findings in independent cohorts with matched demographic/clinical parameters .

Q. What experimental design considerations are critical for studying this compound in drug delivery systems?

Key considerations include:

  • Lipid formulation : Optimize lipid-to-drug ratios to enhance encapsulation efficiency, as shown in myristic acid-loaded lipoplexes .
  • In vitro/in vivo correlation : Use cell-line models (e.g., HEK293) for preliminary screening before animal trials .
  • Stability testing : Assess degradation under physiological conditions (pH 7.4, 37°C) to ensure delivery system integrity .
  • Ethical compliance: Follow institutional guidelines for animal/human studies .

Q. What are the environmental implications of sourcing this compound, and how can sustainability be improved?

Traditional sourcing from palm kernel oil raises concerns about deforestation and biodiversity loss . Sustainable alternatives include:

  • Microbial biosynthesis using engineered yeast (e.g., Yarrowia lipolytica) .
  • Circular economy approaches, such as recycling agricultural waste for fatty acid extraction .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While toxicity data are limited, general precautions include:

  • Using personal protective equipment (PPE) to avoid skin/eye contact .
  • Storing the compound in airtight containers at −20°C to prevent degradation .
  • Avoiding incompatibles (e.g., strong oxidizers) to prevent hazardous reactions .

Q. Methodological Resources

  • Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental documentation and supplementary data submission .
  • Statistical Analysis : Use tools like R or Python for metabolomic data normalization and hypothesis testing .
  • Ethical Compliance : Align experimental designs with institutional review boards (IRBs) and sustainability frameworks .

Properties

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

(2S)-2-hydroxytetradecanoic acid

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1

InChI Key

JYZJYKOZGGEXSX-ZDUSSCGKSA-N

SMILES

CCCCCCCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

alpha-Hydroxy myristic acid
alpha-Hydroxy myristic acid
alpha-Hydroxy myristic acid
alpha-Hydroxy myristic acid

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